molecular formula C16H14F3NOS B3019616 N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide CAS No. 1235019-84-7

N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide

Cat. No. B3019616
CAS RN: 1235019-84-7
M. Wt: 325.35
InChI Key: PYZWZOLQJQKNAS-UHFFFAOYSA-N
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Description

The compound "N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide" is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivities due to the presence of various functional groups such as the cyclopropyl ring, thiophene, trifluoromethyl group, and the benzamide moiety. While the specific compound is not directly mentioned in the provided papers, insights into its chemical behavior can be inferred from related structures and reactions discussed in the literature.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of benzamides with various reagents. For instance, the reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamides leads to the formation of different cyclic products, suggesting that similar strategies could be employed for synthesizing the compound . Additionally, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives provides a precedent for the incorporation of thiophene and amide functionalities into a single molecule . The use of copper-catalyzed intramolecular cyclization processes to synthesize N-benzothiazol-2-yl-amides also indicates the potential for cyclization reactions in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of related compounds can be quite complex, with single crystal X-ray diffraction studies revealing intricate details such as conformation and crystal packing . For example, the cyclohexane ring in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide adopts a chair conformation, and the molecule is stabilized by intramolecular hydrogen bonding . Similar structural analyses would be necessary to fully understand the geometry and conformation of "N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide."

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve its functional groups. For instance, the cyclopropyl group could participate in ring-opening reactions, as seen in the synthesis of trisubstituted cyclopropanes . The thiophene moiety could be involved in electrophilic substitutions or act as a ligand in transition metal-catalyzed reactions . The benzamide group could undergo nucleophilic acyl substitution or participate in cyclization reactions to form heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to impart unique electronic properties and could affect the compound's acidity, lipophilicity, and metabolic stability . The presence of the thiophene and benzamide groups could contribute to the compound's ability to form hydrogen bonds and its overall solubility profile . Additionally, the compound's reactivity towards electrophiles and nucleophiles would be an important aspect of its chemical properties .

properties

IUPAC Name

N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NOS/c17-16(18,19)14-4-2-1-3-13(14)15(21)20(12-5-6-12)9-11-7-8-22-10-11/h1-4,7-8,10,12H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZWZOLQJQKNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide

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